N-(3-Bromopyridin-2-YL)pivalamide
Description
N-(3-Bromopyridin-2-yl)pivalamide is a brominated pyridine derivative functionalized with a pivalamide group. Its structure consists of a pyridine ring with a bromine atom at the 3-position and a pivalamide (-NHCOC(CH₃)₃) group at the 2-position (Figure 1). The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems and pharmaceutical precursors.
Properties
Molecular Formula |
C10H13BrN2O |
|---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
N-(3-bromopyridin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14) |
InChI Key |
FQKDLQJTGFQVNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers and Halogen Variants
Key Observations :
- Halogen effects : Iodo derivatives (e.g., N-(3-iodo-4-methoxypyridin-2-yl)pivalamide ) exhibit higher reactivity in cross-couplings compared to bromo analogues but may suffer from stability issues.
- Steric and electronic effects : The pivalamide group’s bulkiness directs reactivity away from the 2-position, favoring substitutions at adjacent sites .
Derivatives with Additional Functional Groups
Key Observations :
Cross-Coupling Reactions
- Bromine vs. iodine : Bromo derivatives are preferred for Suzuki-Miyaura couplings due to cost-effectiveness, while iodo analogues react faster in Stille couplings .
- Directing effects : The pivalamide group deactivates the pyridine ring, directing electrophiles to positions ortho or para to itself. For example, lithiation of this compound occurs at the 4-position, enabling carboxylation or alkylation .
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